N-(4-chlorophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
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Description
N-(4-chlorophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C20H17ClFN3O and its molecular weight is 369.82. The purity is usually 95%.
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Biological Activity
N-(4-chlorophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its anticancer properties, kinase inhibition, and other pharmacological effects.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the dihydropyrrole core and subsequent functionalization. Various methods have been employed to optimize yields and purity of the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:
- Inhibition of Glioblastoma Growth : Compounds with similar structures have been shown to inhibit glioma cell proliferation effectively. In particular, a derivative displayed low micromolar activity against AKT2/PKBβ, a key player in glioma malignancy. This compound inhibited 3D neurosphere formation in primary patient-derived glioma stem cells while exhibiting low cytotoxicity towards non-cancerous cells .
- Mechanism of Action : The mechanism involves targeting the AKT signaling pathway, which is crucial in many cancers. The inhibition of AKT2 leads to reduced cell survival and proliferation in glioma cells .
Kinase Inhibition
The compound demonstrates significant kinase inhibitory activity. In a screening of 139 purified kinases:
- Specificity for AKT Isoforms : The compound was found to specifically inhibit AKT2 with an IC50 value around 14 μM, while showing less activity against AKT1. This specificity suggests potential for developing targeted therapies for cancers with aberrant AKT signaling .
Comparative Biological Activity Table
Compound | Target | Activity | IC50 (μM) | Cell Line |
---|---|---|---|---|
This compound | AKT2 | Inhibitor | 14 | Glioma |
Pyrano[2,3-c]pyrazole (related structure) | AKT2 | Inhibitor | 12 | Glioblastoma (U87MG) |
4j (another derivative) | Multiple kinases | Anticancer | <5 | Various glioma lines |
Case Study 1: Anti-Glioma Activity
A study evaluated the effects of a compound structurally similar to this compound on glioblastoma cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis in vitro.
Case Study 2: Kinase Profiling
A comprehensive kinase profiling was performed using the International Centre for Protein Kinase Profiling. The results confirmed the selective inhibition of AKT isoforms by derivatives of the compound under investigation.
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O/c21-14-7-9-15(10-8-14)23-20(26)25-13-12-24-11-3-6-18(24)19(25)16-4-1-2-5-17(16)22/h1-11,19H,12-13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDSYEQROOHQGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CC=C3F)C(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.